molecular formula C10H10N2O2 B6165904 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1349659-38-6

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B6165904
CAS RN: 1349659-38-6
M. Wt: 190.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a member of the benzodiazepine family of compounds, which are commonly used as anxiolytic, sedative and muscle relaxant drugs. 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a novel compound, and is currently being investigated for its potential therapeutic effects.

Scientific Research Applications

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is currently being investigated for its potential therapeutic effects. In particular, it has been studied for its anxiolytic, sedative and muscle relaxant effects. Studies have also shown that 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has anticonvulsant and antinociceptive properties. Additionally, it has been explored for its potential use in the treatment of anxiety, depression, and insomnia.

Mechanism of Action

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is believed to act on the GABA-A receptor complex in the brain. This receptor complex is responsible for regulating anxiety and other neurological processes. 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is thought to bind to the GABA-A receptor, which increases the amount of chloride ions that enter the neuron, resulting in a decrease in neuronal activity. This results in a calming effect.
Biochemical and Physiological Effects
Studies have shown that 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has anxiolytic, sedative, and muscle relaxant properties. Additionally, it has been found to have anticonvulsant and antinociceptive effects. It has also been shown to have antidepressant and anxiolytic effects in animal models. In addition, 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been found to have neuroprotective effects, and to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in laboratory experiments include its availability, low cost, and relative safety. Additionally, it is a novel compound and is currently being investigated for its potential therapeutic effects. The main limitation of using 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in laboratory experiments is its short half-life, which can limit its usefulness in certain types of experiments.

Future Directions

The potential future directions for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione include further research into its therapeutic effects, including its potential use in the treatment of anxiety, depression, and insomnia. Additionally, further research into its mechanism of action and its biochemical and physiological effects may yield new insights into its therapeutic potential. Additionally, further research into its potential use as an anticonvulsant and antinociceptive may lead to new treatments for these conditions. Finally, further research into its neuroprotective and anti-inflammatory effects may lead to new treatments for neurological disorders.

Synthesis Methods

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is achieved by combining 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione with 8-methyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C and is completed in two hours. The product is then isolated by extraction with ethyl acetate and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the condensation of 2-amino-3-methylbutanoic acid with cyclohexanone followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-3-methylbutanoic acid", "cyclohexanone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylbutanoic acid with cyclohexanone in the presence of sodium hydroxide to form 8-methyl-2-oxo-3,4,5,6-tetrahydro-1H-1,4-benzodiazepine-5-carboxylic acid.", "Step 2: Cyclization of the intermediate product in acetic acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.", "Step 3: Oxidation of the final product with hydrogen peroxide to obtain the desired compound." ] }

CAS RN

1349659-38-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.